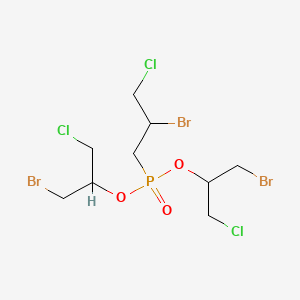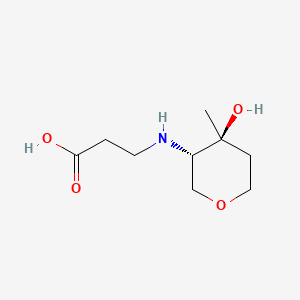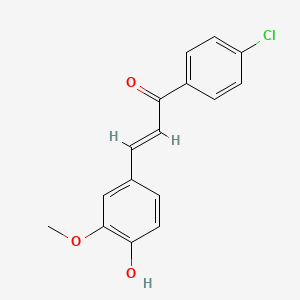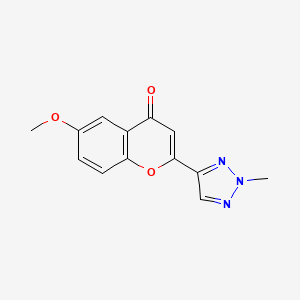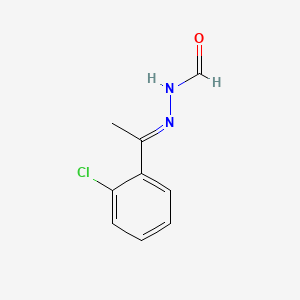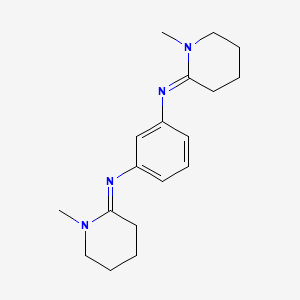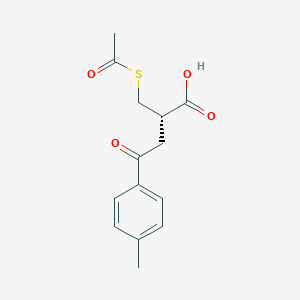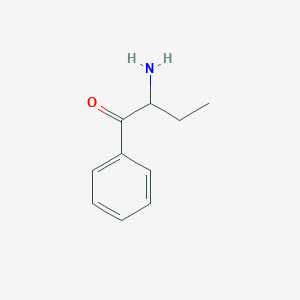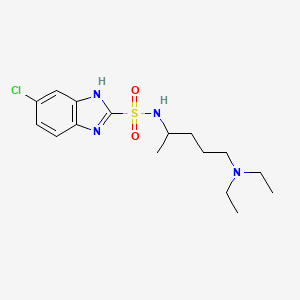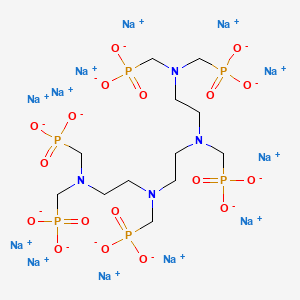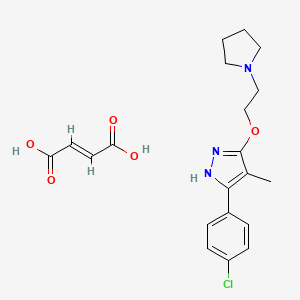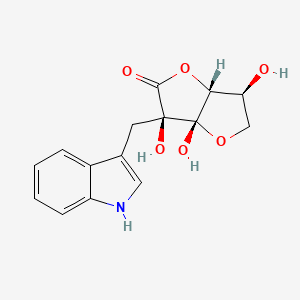
Ascorbigen B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ascorbigen B is a compound belonging to the glucosinolate family, primarily found in Brassica vegetables such as cabbage, broccoli, and cauliflower . It is formed from its precursor glucobrassicin through enzymatic hydrolysis, followed by a reaction with L-ascorbic acid . This compound is known for its potential anticarcinogenic, immunomodulating, and antioxidative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ascorbigen B is synthesized through the condensation of 3-hydroxymethylindole and its derivatives with L-ascorbic acid at a pH of 3-5 . The most convenient method for preparing 3-hydroxymethylindoles, which are key compounds in ascorbigen synthesis, involves the reduction of the corresponding 3-formylindoles using sodium borohydride . Another method involves the reaction of indoles with formaldehyde and L-ascorbic acid .
Industrial Production Methods
Industrial production of this compound typically involves the enzymatic hydrolysis of glucobrassicin by myrosinase, followed by a spontaneous reaction of the emerging intermediates, 3-indolylmethylisothiocyanate and indole-3-carbinol, with L-ascorbic acid .
Chemical Reactions Analysis
Types of Reactions
Ascorbigen B undergoes various chemical reactions, including oxidation, reduction, and substitution . The degradation of this compound in acidic medium causes the release of L-ascorbic acid and the formation of methylideneindolenine . In more alkaline medium, the degradation results in the formation of 1-deoxy-1-(3-indolyl)-α-L-sorbopyranose and 1-deoxy-1-(3-indolyl)-α-L-tagatopyranose .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include sodium borohydride for reduction and formaldehyde for condensation reactions . The reaction conditions typically involve a pH range of 3-5 and temperatures that facilitate the enzymatic hydrolysis of glucobrassicin .
Major Products
The major products formed from the reactions of this compound include methylideneindolenine, 1-deoxy-1-(3-indolyl)-α-L-sorbopyranose, and 1-deoxy-1-(3-indolyl)-α-L-tagatopyranose .
Scientific Research Applications
Ascorbigen B has a wide range of scientific research applications:
Mechanism of Action
Ascorbigen B exerts its effects through various molecular targets and pathways. It induces phase I and II enzymes that are centrally involved in the detoxification of xenobiotics . The compound also releases L-ascorbic acid under physiological conditions, contributing to its antioxidative and antiscorbutic activities . The indole moiety of this compound plays a crucial role in scavenging radicals, leading to the formation of indole-3-aldehyde as one of the final reaction products .
Comparison with Similar Compounds
Ascorbigen B is unique compared to other similar compounds due to its specific formation from glucobrassicin and L-ascorbic acid . Similar compounds include:
Indole-3-carbinol: Formed by the hydrolysis of glucobrassicin and known for its anticarcinogenic properties.
3,3’-Diindolylmethane: A breakdown product of indole-3-carbinol with potential anticancer effects.
1-Methoxyindole-3-carbinol: Another derivative of glucobrassicin with similar biological activities.
This compound stands out due to its unique chemical structure and the specific conditions required for its formation, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
26548-49-2 |
|---|---|
Molecular Formula |
C15H15NO6 |
Molecular Weight |
305.28 g/mol |
IUPAC Name |
(3S,3aR,6R,6aS)-3,6,6a-trihydroxy-6-(1H-indol-3-ylmethyl)-3,3a-dihydro-2H-furo[3,2-b]furan-5-one |
InChI |
InChI=1S/C15H15NO6/c17-11-7-21-15(20)12(11)22-13(18)14(15,19)5-8-6-16-10-4-2-1-3-9(8)10/h1-4,6,11-12,16-17,19-20H,5,7H2/t11-,12+,14-,15-/m0/s1 |
InChI Key |
OMSJCIOTCFHSIT-NEBZKDRISA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]2[C@](O1)([C@@](C(=O)O2)(CC3=CNC4=CC=CC=C43)O)O)O |
Canonical SMILES |
C1C(C2C(O1)(C(C(=O)O2)(CC3=CNC4=CC=CC=C43)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


